trans-4-Hydroxy-D-proline hydrochloride

Descripción general

Descripción

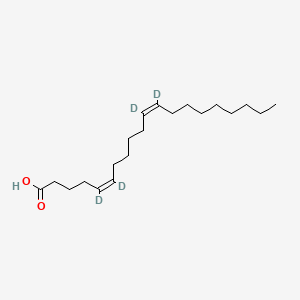

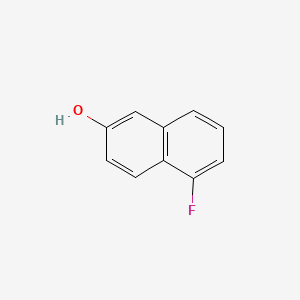

“trans-4-Hydroxy-D-proline hydrochloride” is a compound with the IUPAC name (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid hydrochloride . It is a white to pale pink solid and is used for research and development .

Synthesis Analysis

The synthesis of “trans-4-Hydroxy-D-proline hydrochloride” has been studied extensively. A basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranged the central carbon metabolism, redirecting glucose towards acetyl-CoA .

Molecular Structure Analysis

The molecular weight of “trans-4-Hydroxy-D-proline hydrochloride” is 167.59 . The InChI code is 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m0./s1 .

Chemical Reactions Analysis

The chemical reactions involving “trans-4-Hydroxy-D-proline hydrochloride” have been explored in various studies. For instance, the expression of P4H can restore cell growth and proline hydroxylation as an alternative bypass to restore a TCA cycle .

Physical And Chemical Properties Analysis

“trans-4-Hydroxy-D-proline hydrochloride” is a white to pale pink solid . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .

Aplicaciones Científicas De Investigación

Microbial Production

Trans-4-Hydroxy-L-proline (t4Hyp) has been used in microbial production. There has been a growing demand for microbial production of t4Hyp, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . A multivariate modular metabolic engineering approach was used to remove the bottleneck in the synthesis pathway of t4Hyp .

Synthesis of Chiral Molecules

T4Hyp can be used to synthesize a large variety of chiral molecules, such as glutamate analogs and kainic acids . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes .

Production of Natural Products

T4Hyp is used in the production of natural products such as lycoperdic acid, bulgecins, fully synthetic piperidines and pyrrolidines, benzodiazepines, puromycin analogs, baclofen and, notably, carbapenem antibiotics .

Component of Collagen

T4Hyp is a primary constituent of collagen . It is essential to the thermodynamic stability of triple-helices .

Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins

T4Hyp is used as a reagent for the preparation of neuroexcitatory kainoids and antifungal echinocandins .

Production of Antibiotic Drugs

T4Hyp is a promising intermediate in the synthesis of antibiotic drugs .

Applications in Biomedicine, Chemical Manufacturing, Food Nutrition, and Beauty and Skincare Sectors

T4Hyp has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty, and skincare sectors .

Synthesis of Pharmaceutical Drugs

T4Hyp is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . It also possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Trans-4-Hydroxy-D-Proline Hydrochloride, also known as (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, primarily targets the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD) . HypD is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . It is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .

Mode of Action

The compound interacts with its targets by undergoing a post-translational hydroxylation process . This process primarily affects proteins, especially collagen, and to a much lesser extent, non-collagen proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Biochemical Pathways

Trans-4-Hydroxy-D-Proline Hydrochloride affects several biochemical pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway , and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .

In microbial cell factories, the biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .

Pharmacokinetics

It is known that the compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Result of Action

The compound’s action results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It also has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .

Action Environment

The action of Trans-4-Hydroxy-D-Proline Hydrochloride can be influenced by environmental factors. For instance, in microbial cell factories, the fermentation process of T-4-HYP is optimized using a continuous feeding method . The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .

Direcciones Futuras

The future directions for “trans-4-Hydroxy-D-proline hydrochloride” research could involve further optimization of its synthesis pathway . Additionally, more research could be conducted on its potential applications in various fields.

Relevant Papers

Several papers have been published on “trans-4-Hydroxy-D-proline hydrochloride”. These include studies on its synthesis , its role in animal metabolism , and its potential as a target for antibiotic treatment .

Propiedades

IUPAC Name |

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661343 | |

| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142347-81-7 | |

| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142347-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)